

Nomenclature and Physicochemical Properties

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Compound of Interest

Compound Name: 3-Hydrazinobenzonitrile

Cat. No.: B102707

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A precise understanding of a molecule's nomenclature and fundamental properties is the cornerstone of effective scientific research. This section establishes the formal identity of 3-hydrazinylbenzonitrile and tabulates its key physicochemical characteristics.

IUPAC Nomenclature and Synonyms

The formal name for the compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-hydrazinylbenzonitrile.^[1] This name is derived by identifying "benzonitrile" as the parent structure, which is a benzene ring substituted with a cyano ($\text{-C}\equiv\text{N}$) group. The cyano group defines the principal functional group and is assigned position '1' on the aromatic ring. The "-hydrazinyl" substituent (-NHNH_2) is located at the '3' position (or meta position) relative to the nitrile.

In literature and commercial catalogs, several synonyms are commonly used and recognized, the most prevalent being 3-Cyanophenylhydrazine.^{[1][2]} Researchers should be familiar with these alternatives to ensure comprehensive literature and database searches.

Chemical Structure and Properties

The structure of 3-hydrazinylbenzonitrile features a benzene ring functionalized with both an electron-withdrawing nitrile group and an electron-donating hydrazinyl group. This electronic arrangement influences its reactivity and potential as a synthetic building block.

Caption: 2D Chemical Structure of 3-hydrazinylbenzonitrile.

Key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	17672-26-3	[1]
Molecular Formula	C ₇ H ₇ N ₃	[1]
Molecular Weight	133.15 g/mol	[1]
IUPAC Name	3-hydrazinylbenzonitrile	[1]
Topological Polar Surface Area	61.8 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

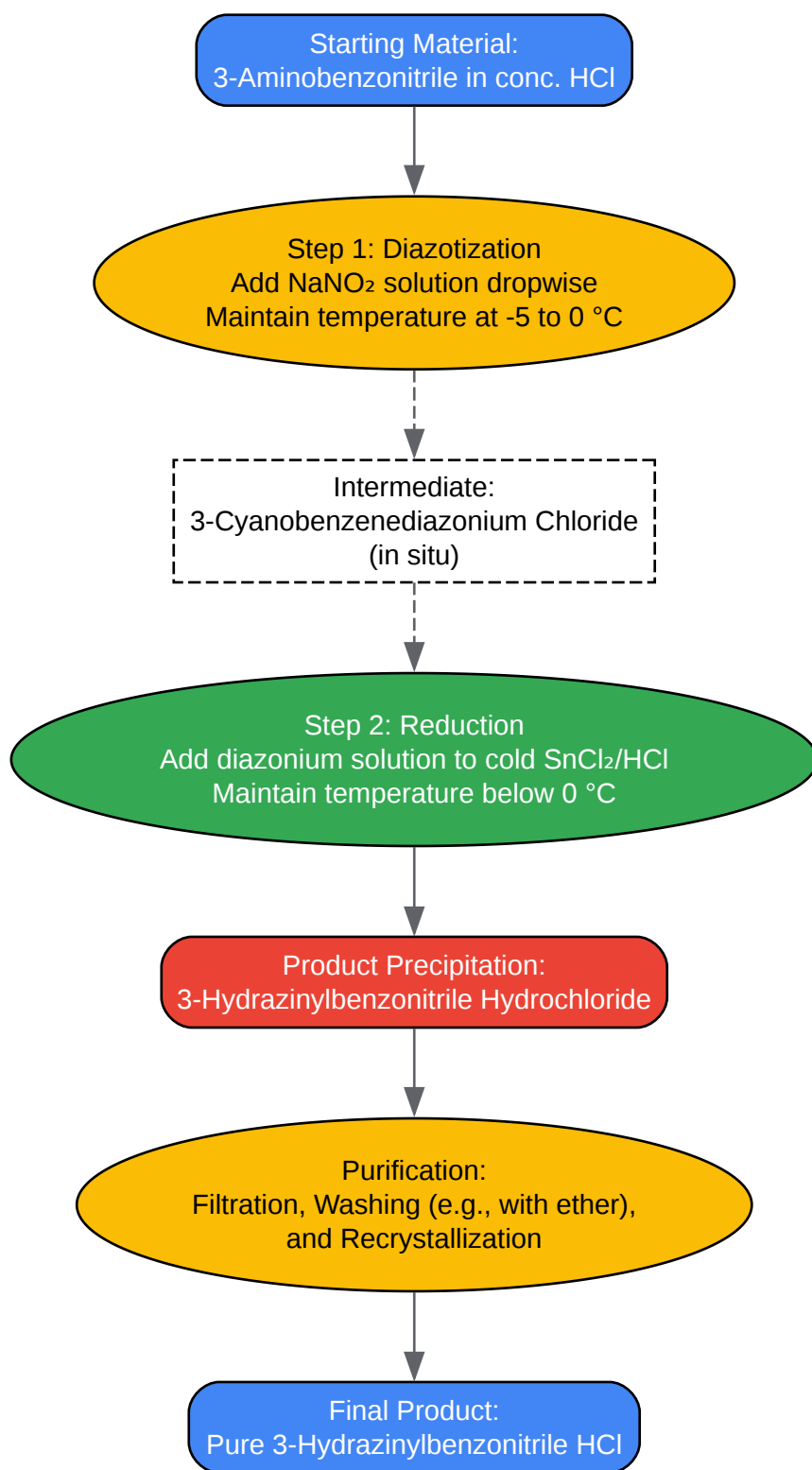
Synthesis and Purification

The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry. The most common and reliable method proceeds from the corresponding aniline derivative via a two-step, one-pot reaction involving diazotization followed by reduction.

Synthetic Pathway Overview

The synthesis of 3-hydrazinylbenzonitrile typically starts from 3-aminobenzonitrile.

- **Diazotization:** The primary aromatic amine of 3-aminobenzonitrile is converted into a diazonium salt using sodium nitrite (NaNO₂) under cold, acidic conditions (typically with hydrochloric acid). Maintaining a low temperature (e.g., -5 to 0 °C) is critical, as diazonium salts are unstable and can decompose at higher temperatures.
- **Reduction:** The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3][4] The stannous chloride reduces the diazonium group to the hydrazinyl group, precipitating the product, often as its hydrochloride salt.



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Caption: General workflow for the synthesis of 3-hydrazinylbenzonitrile HCl.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for synthesizing analogous phenylhydrazines.^{[3][4]}

Materials:

- 3-Aminobenzonitrile
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Tin(II) Chloride Dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Diethyl Ether (or other suitable washing solvent)
- Ethanol (for recrystallization)

Procedure:

- **Preparation of Amine Solution:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated HCl. Cool the stirred suspension to between -5 and 0°C in an ice-salt bath.
- **Diazotization:** Dissolve sodium nitrite (1.1 equivalents) in deionized water and cool the solution. Add this NaNO_2 solution dropwise to the amine suspension, ensuring the temperature of the reaction mixture is maintained below 0°C . After the addition is complete, stir the mixture for an additional 15-20 minutes at the same temperature.
- **Preparation of Reducing Solution:** In a separate, larger beaker, dissolve tin(II) chloride dihydrate (5 equivalents) in concentrated HCl. Cool this solution to -15°C or below in an ice-salt or acetone-dry ice bath.
- **Reduction:** Add the cold diazonium salt solution from step 2 portion-wise to the vigorously stirred tin(II) chloride solution. The rate of addition should be controlled to keep the

temperature of the reducing mixture below 0 °C.

- Isolation: After the addition is complete, continue stirring for another 15-30 minutes. The product, 3-hydrazinylbenzonitrile hydrochloride, will precipitate as a solid. Collect the precipitate by vacuum filtration.
- Purification: Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[4] Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and isomeric purity.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Research and Drug Development

3-Hydrazinylbenzonitrile is not typically an end-product but rather a valuable intermediate. Its bifunctional nature—possessing both a nucleophilic hydrazine group and a versatile nitrile group—makes it a powerful building block for synthesizing more complex molecules.

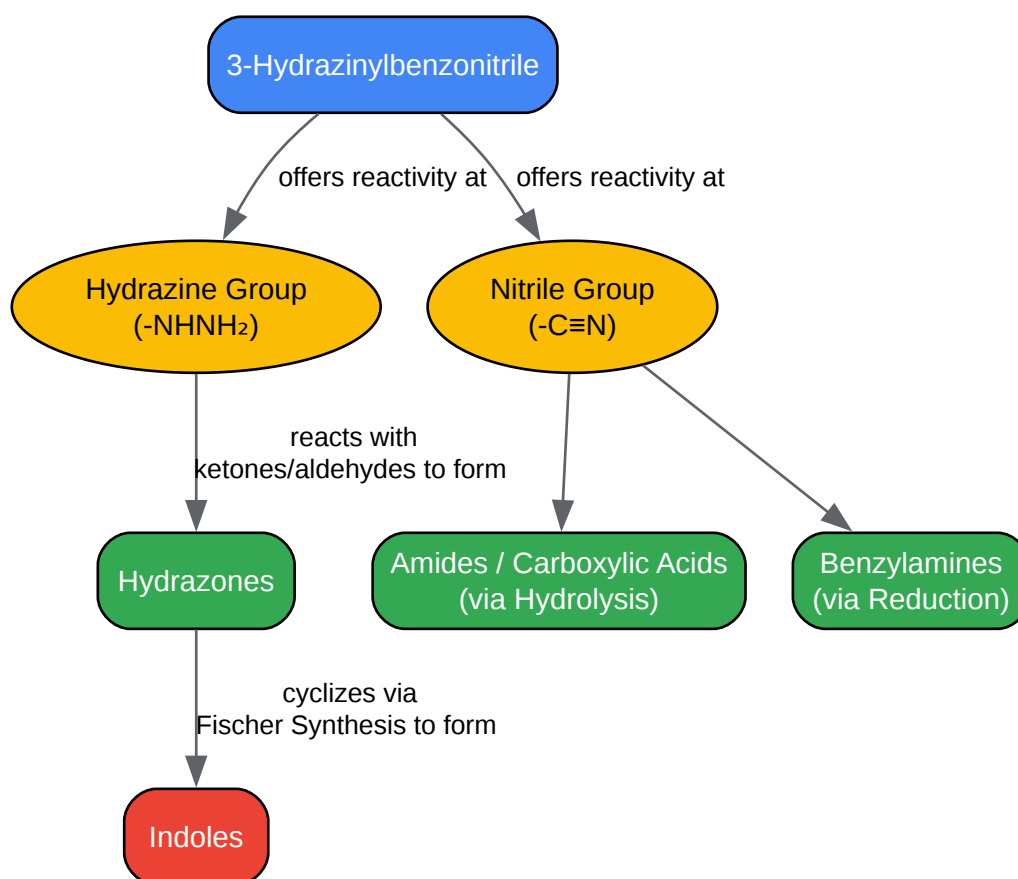
Utility as a Synthetic Intermediate

The true value of 3-hydrazinylbenzonitrile lies in the orthogonal reactivity of its functional groups, which allows for selective chemical transformations.

- Hydrazine Moiety: The $-\text{NHNH}_2$ group is a potent nucleophile and is the key functional group for the Fischer indole synthesis, one of the most important methods for constructing indole rings.[5] Reaction with various ketones or aldehydes yields hydrazones, which can then be cyclized under acidic conditions to form substituted indoles. The indole scaffold is a

privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.

- **Nitrile Moiety:** The $-C\equiv N$ group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional group is a common pharmacophore in many approved drugs and serves as a key interaction point with biological targets, often acting as a hydrogen bond acceptor.[6]



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Caption: Synthetic utility derived from the functional groups of 3-hydrazinylbenzonitrile.

Potential in Drug Discovery

While specific biological activity data for 3-hydrazinylbenzonitrile itself is limited, its derivatives are of high interest. The hydrazide-hydrazone scaffold is a well-known pharmacophore with a broad spectrum of reported biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[7] Therefore, 3-hydrazinylbenzonitrile serves as an

excellent starting point for generating libraries of novel hydrazone-containing compounds for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when working with 3-hydrazinylbenzonitrile. The compound should be handled as a hazardous substance.

Hazard Identification

Based on aggregated GHS data, 3-hydrazinylbenzonitrile is classified with the following hazards.^[1]

GHS Pictogram(s)	Hazard Code	Description
	H302	Harmful if swallowed
H312	Harmful in contact with skin	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H332	Harmful if inhaled	
H335	May cause respiratory irritation	

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.^{[8][9]}
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[10] If there is a risk of generating dust, use respiratory protection (e.g., N95 dust mask).
- Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.^[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Hydrazinylbenzonitrile, with the definitive IUPAC name 3-hydrazinylbenzonitrile, is a strategically important chemical intermediate. Its well-defined synthesis and the versatile reactivity of its hydrazinyl and nitrile functional groups make it a valuable precursor for a wide range of complex organic molecules, particularly heterocyclic systems like indoles. Its utility as a scaffold for generating compound libraries for drug discovery is significant. Adherence to strict safety and handling protocols is essential for its use in any research or development capacity. This guide provides the foundational technical knowledge for scientists to effectively and safely utilize this compound in their work.

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